molecular formula C18H23NO2S2 B3209404 2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide CAS No. 1058475-81-2

2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide

Cat. No. B3209404
CAS RN: 1058475-81-2
M. Wt: 349.5 g/mol
InChI Key: ZLNGVRFGWDKILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide, also known as PTCE, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have potential applications in various research areas, including the study of biochemical and physiological effects, as well as the mechanism of action.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of the GABAergic system. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of carbonic anhydrase, which can lead to changes in acid-base balance in the body. Additionally, this compound has been shown to modulate the activity of GABA receptors, which can lead to changes in neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide in lab experiments is its potential as an inhibitor of certain enzymes. This makes it a useful tool for studying enzyme kinetics and inhibition. Additionally, this compound has been found to have an effect on the GABAergic system, which makes it a potential candidate for use in the study of neurological disorders. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research involving 2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide. One potential direction is the study of its effects on the GABAergic system and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of enzyme kinetics and inhibition. Finally, the synthesis of new analogs of this compound may lead to the discovery of compounds with even greater potential for scientific research.

Scientific Research Applications

2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide has been found to have potential applications in various research areas, including the study of biochemical and physiological effects. This compound has been shown to have an inhibitory effect on the activity of certain enzymes, which makes it a potential candidate for use in the study of enzyme kinetics and inhibition. Additionally, this compound has been found to have an effect on the GABAergic system, which makes it a potential candidate for use in the study of neurological disorders.

properties

IUPAC Name

2-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S2/c20-23(21,14-10-16-7-2-1-3-8-16)19-15-18(11-4-5-12-18)17-9-6-13-22-17/h1-3,6-9,13,19H,4-5,10-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNGVRFGWDKILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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